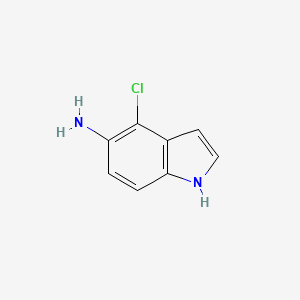

4-Chloro-1H-indol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1H-indol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIBGDLUKFCSFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 4 Chloro 1h Indol 5 Amine

Reactivity of the Indole (B1671886) Nucleus in Halogenated Aminoindoles

The indole ring is an electron-rich heterocycle that readily participates in several classes of organic reactions. researchgate.net The presence of both an activating amino group and a deactivating chloro group on the benzene (B151609) portion of the indole nucleus creates a unique reactivity profile, particularly in substitution and cycloaddition reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of indoles, which are significantly more reactive than benzene. nih.govwikipedia.org The substitution typically occurs at the C3 position of the pyrrole (B145914) ring due to the ability of the nitrogen atom to stabilize the cationic intermediate without disrupting the aromaticity of the benzene ring. stackexchange.com However, in 4-Chloro-1H-indol-5-amine, the benzene ring itself is highly activated, and its regioselectivity is controlled by the existing substituents.

The directing effects of the substituents on the benzene ring determine the position of further electrophilic attack. Substituent groups can be classified as activating or deactivating. wikipedia.org Activating groups, such as the amino (-NH₂) group at C5, donate electron density to the ring, increasing its nucleophilicity and stabilizing the cationic intermediate. wikipedia.org Deactivating groups, like the chloro (-Cl) group at C4, withdraw electron density.

Both the amino and chloro groups are ortho, para-directors. libretexts.org

Amino Group (C5): As a powerful activating group, it strongly directs incoming electrophiles to its ortho positions (C4 and C6). Since the C4 position is already occupied, substitution is strongly favored at the C6 position.

Chloro Group (C4): As a weakly deactivating group, it directs incoming electrophiles to its ortho position (C5) and para position (C7).

The activating effect of the amino group is significantly stronger than the deactivating effect of the chloro group. Therefore, the regiochemical outcome is predominantly controlled by the amino group, making the C6 position the most probable site for electrophilic attack. Substitution at C7, directed by the chloro group, is a minor possibility. Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. masterorganicchemistry.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound This interactive table summarizes the expected major products for common SEAr reactions.

| Reaction | Electrophile | Reagents | Predicted Major Product |

|---|---|---|---|

| Bromination | Br⁺ | Br₂ / FeBr₃ | 6-Bromo-4-chloro-1H-indol-5-amine |

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 4-Chloro-6-nitro-1H-indol-5-amine |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl / AlCl₃ | 6-Acyl-4-chloro-1H-indol-5-amine |

Nucleophilic Substitution at the Halogenated Position

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups on the aromatic ring to proceed via the addition-elimination mechanism. libretexts.orgyoutube.com The this compound molecule, with its electron-rich indole nucleus and the electron-donating amino group, is not activated for traditional SNAr reactions at the C4 position. nih.gov

However, the substitution of the chloro group can be achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org This reaction has broad utility, replacing harsher classical methods and significantly expanding the scope of C-N bond formation. wikipedia.orgrug.nl The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the product and regenerate the catalyst. jk-sci.com This method allows for the substitution of the C4-chloro group with a wide variety of primary and secondary amines under relatively mild conditions. acsgcipr.org

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides This interactive table shows typical catalyst systems and conditions applicable for the transformation of the 4-chloro group.

| Amine Nucleophile | Palladium Source | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| Primary Aliphatic Amine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 °C |

| Secondary Aliphatic Amine | Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 100 °C |

| Aniline (B41778) Derivative | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 100 °C |

Cycloaddition Reactions of Substituted Indoles

The indole nucleus can participate in cycloaddition reactions, most commonly utilizing the π-system of the C2-C3 double bond. researchgate.net These reactions, such as the Diels-Alder reaction, provide a powerful means to construct complex, fused-ring systems. wikipedia.org In a Diels-Alder reaction, the indole can act as the diene or, more commonly, a vinyl-substituted indole acts as the diene component. researchgate.netnih.govresearchgate.net

The reaction can proceed through various pathways, including [4+2], [3+2], and other cycloadditions, often leading to dearomatization of the indole ring in the initial adduct. acs.orgnih.gov The substituents on the benzene ring of this compound would influence the electron density of the C2-C3 bond, thereby affecting its reactivity as a dienophile or its participation in other pericyclic reactions. The electron-donating amino group would increase the electron density, potentially enhancing its reactivity in normal-demand Diels-Alder reactions. masterorganicchemistry.com

Table 3: Types of Cycloaddition Reactions Involving the Indole Nucleus This interactive table outlines different cycloaddition strategies applicable to substituted indoles.

| Reaction Type | Reactive Part of Indole | Partner | Product Type |

|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | 2-Vinylindole (acts as diene) | Alkene/Alkyne (Dienophile) | Tetrahydrocarbazole derivative |

| [4+2] Cycloaddition (Diels-Alder) | Indole C2-C3 bond (acts as dienophile) | Electron-rich Diene | Fused indoline cycloadduct |

| [3+2] Dipolar Cycloaddition | Indole C2-C3 bond | Azomethine Ylide, Nitrone | Pyrroloindole derivative |

Transformations Involving the Amino Functionality

The primary aromatic amine at the C5 position is a versatile functional group that serves as a key site for further molecular elaboration through alkylation, acylation, and various redox transformations.

N-Alkylation and Acylation Reactions

The amino group at C5 is nucleophilic and readily undergoes N-alkylation and N-acylation. N-acylation is a common transformation typically achieved using acylating agents like acid chlorides or anhydrides. researchgate.net These reactions can often proceed under catalyst-free conditions or with the aid of a base. orientjchem.org

N-alkylation can be more challenging to control, but various methods exist. nih.govmdpi.com Reductive amination or direct alkylation with alkyl halides can be used. A significant consideration for this compound is the presence of two nucleophilic nitrogen atoms: the C5-amino nitrogen (N5) and the indole ring nitrogen (N1). The selectivity of alkylation or acylation depends on the reaction conditions. The N5 amine is generally more nucleophilic than the N1 indole nitrogen. However, the N1 position can be deprotonated with a strong base to form a highly nucleophilic indolide anion, which favors reaction at N1. researchgate.net Therefore, reactions without a strong base are likely to selectively functionalize the N5 position, while reactions employing strong bases (e.g., NaH) will favor N1 functionalization.

Table 4: Selectivity in N-Alkylation/Acylation of this compound This interactive table illustrates how reaction conditions can direct functionalization to either the N1 or N5 position.

| Reaction | Reagent | Conditions | Major Product |

|---|---|---|---|

| N-Acylation | Acetic Anhydride | Room temp, no catalyst/base | N-(4-Chloro-1H-indol-5-yl)acetamide (N5 acylation) |

| N-Acylation | Benzoyl Chloride | Pyridine (weak base) | N-(4-Chloro-1H-indol-5-yl)benzamide (N5 acylation) |

| N-Alkylation | Methyl Iodide | K₂CO₃ (mild base) | Mixture, potential for N5 and N,N-dimethylation |

Reductive and Oxidative Conversions of Amine Groups

The C5-amino group can be converted into a range of other functionalities through reductive and oxidative pathways.

Oxidative Conversions: The oxidation of aromatic amines can yield various products depending on the oxidant and reaction conditions. mdpi.com Strong oxidizing agents, such as peracids formed in situ, can convert primary aromatic amines into the corresponding nitro compounds. acs.org However, the indole ring itself is sensitive to oxidation, which can lead to complex product mixtures or ring-opening if conditions are not carefully controlled. copernicus.orgorganic-chemistry.org

Reductive Conversions via Diazotization: A more versatile transformation of the primary aromatic amine is through the formation of a diazonium salt. This is achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) in a process called diazotization. organic-chemistry.orgbyjus.com The resulting diazonium group (-N₂⁺) is an excellent leaving group (N₂) and can be substituted by a wide variety of nucleophiles, often in the presence of a copper(I) catalyst (Sandmeyer reaction). It can also be removed reductively to yield a hydrogen atom by treatment with hypophosphorous acid (H₃PO₂). masterorganicchemistry.com This two-step sequence allows for the conversion of the amino group into halides, cyano, hydroxyl, and hydrogen, among other groups.

Table 5: Synthetic Transformations of the C5-Amino Group via Diazotization This interactive table outlines common Sandmeyer and related reactions for converting the amino group into other functionalities.

| Target Functional Group | Reagents | Reaction Name |

|---|---|---|

| -Cl | 1. NaNO₂, HCl (0-5 °C) 2. CuCl | Sandmeyer Reaction |

| -Br | 1. NaNO₂, HBr (0-5 °C) 2. CuBr | Sandmeyer Reaction |

| -CN | 1. NaNO₂, H₂SO₄ (0-5 °C) 2. CuCN | Sandmeyer Reaction |

| -OH | 1. NaNO₂, H₂SO₄ (0-5 °C) 2. H₂O, heat | Hydrolysis |

| -I | 1. NaNO₂, H₂SO₄ (0-5 °C) 2. KI | Iodination |

| -F | 1. NaNO₂, HBF₄ (0-5 °C) 2. Heat | Schiemann Reaction |

Palladium-Catalyzed and Other Metal-Mediated Cross-Coupling Reactions of this compound Precursors

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of C-C and C-N bonds. researchgate.net For precursors of this compound, the chloro-substituent at the C4 position serves as a handle for these transformations. The choice of catalyst, ligand, base, and reaction conditions is crucial for achieving high efficiency and selectivity.

The formation of new carbon-carbon bonds at the C4 position of the indole nucleus can be achieved through various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Heck reactions. These methods are instrumental in the synthesis of substituted indoles from their corresponding halo-precursors. nih.govnih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.govyoutube.comyoutube.com For chloroindole precursors, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C4 position. The catalytic cycle generally involves the oxidative addition of the chloroindole to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov The use of bulky and electron-rich phosphine (B1218219) ligands can enhance the rate of both oxidative addition and reductive elimination. nih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. libretexts.orgwikipedia.orgjk-sci.com This reaction is known for its tolerance of a wide variety of functional groups. jk-sci.com The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The choice of palladium precursor, such as Pd(PPh₃)₄ or Pd(dba)₂, and the specific organostannane are key to the reaction's success. libretexts.org

Heck Reaction: The Heck reaction forms a substituted alkene through the palladium-catalyzed reaction of an organic halide with an alkene in the presence of a base. organic-chemistry.orgnih.govlibretexts.org This reaction provides a direct method for the vinylation of the C4 position of the indole ring. The mechanism involves the oxidative addition of the chloroindole to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Below is an illustrative data table summarizing typical conditions for these C-C coupling reactions on related chloro-heterocyclic systems, as specific data for this compound precursors is not extensively documented.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 75-95 |

| Stille | Arylstannane | Pd(PPh₃)₄ | - | Toluene | 110 | 70-90 |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 60-85 |

This table presents generalized conditions and typical yield ranges for palladium-catalyzed C-C coupling reactions on chloro-substituted aromatic and heteroaromatic compounds, intended to be illustrative for precursors of this compound.

The formation of C-N bonds at the C4 position of the indole core is predominantly achieved via the Buchwald-Hartwig amination. This reaction is a cornerstone of modern synthetic chemistry for constructing arylamines from aryl halides. wikipedia.orglibretexts.orgorganic-chemistry.orgrug.nl

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the coupling of an amine with an aryl halide. wikipedia.orglibretexts.org In the context of this compound precursors, this reaction would involve the substitution of the chlorine atom with a variety of primary or secondary amines. The development of specialized phosphine ligands, such as those from the Buchwald and Hartwig groups, has been critical to the broad applicability and high efficiency of this reaction. rug.nl The catalytic cycle involves oxidative addition of the chloroindole to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the aminated indole product. wikipedia.org

The table below provides representative conditions for the Buchwald-Hartwig amination of chloroarenes.

| Amine Type | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Primary Aliphatic | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 80-98 |

| Secondary Aliphatic | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 110 | 75-95 |

| Primary Aromatic | Pd₂(dba)₃ / BrettPhos | Cs₂CO₃ | Toluene | 100 | 70-90 |

This table presents generalized conditions and typical yield ranges for the Buchwald-Hartwig amination of chloro-substituted aromatic compounds, intended to be illustrative for precursors of this compound.

Theoretical Elucidation of Reaction Mechanisms

Computational studies, often employing Density Functional Theory (DFT), have provided significant insights into the mechanisms of palladium-catalyzed cross-coupling reactions. While specific theoretical studies on this compound may be limited, the general mechanistic principles derived from studies on similar substrates are applicable.

For C-C coupling reactions like the Suzuki-Miyaura coupling, theoretical studies have elucidated the energetics of the key steps: oxidative addition, transmetalation, and reductive elimination. These studies help in understanding the role of the ligand in promoting different steps of the catalytic cycle and in predicting the reactivity of various substrates. For instance, the oxidative addition of the aryl chloride to the Pd(0) complex is often the rate-determining step. researchgate.net

In the case of C-N coupling reactions , such as the Buchwald-Hartwig amination, computational studies have been instrumental in understanding the mechanism of C-N bond formation and the role of the base and ligand. nih.gov The catalytic cycle is generally accepted to proceed through oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orgnih.gov Theoretical models can help to rationalize the observed product distributions and to design more efficient catalyst systems. For example, computational work has supported the finding that reductive elimination can occur from either a three-coordinate or a four-coordinate palladium complex, with the former generally being faster. wikipedia.org

Advanced Spectroscopic and Computational Characterization of 4 Chloro 1h Indol 5 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. For 4-Chloro-1H-indol-5-amine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques provides definitive assignment of all proton and carbon atoms, confirming the substitution pattern on the indole (B1671886) scaffold.

The ¹H and ¹³C NMR spectra of this compound are predicted based on the known spectral data of parent indole and related substituted analogs like 4-chloroindole (B13527) and 5-aminoindole. chemicalbook.comchemicalbook.com The chemical shifts are governed by the electronic effects of the chloro and amino substituents. The chlorine atom at the C-4 position acts as an electron-withdrawing group via induction, deshielding nearby nuclei. Conversely, the amino group at the C-5 position is a strong electron-donating group through resonance, causing significant shielding (upfield shift) of ortho and para positions.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the five protons on the indole ring system, in addition to the protons of the indole NH and the primary amine. The indole N-H proton (H-1) is anticipated to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, due to its acidic nature and potential for hydrogen bonding. The protons of the amino group (-NH₂) are also expected to be a broad singlet.

The protons on the pyrrole (B145914) ring, H-2 and H-3, are influenced by the adjacent nitrogen atom. H-3 is expected to be coupled to H-2, appearing as a triplet (or more complex multiplet due to coupling with H-1). The benzene (B151609) ring protons, H-6 and H-7, will show a coupling pattern characteristic of an ortho relationship, appearing as doublets. The predicted chemical shifts are influenced by the combined electronic effects of the substituents.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms of the indole core. The chemical shifts are highly dependent on the substituents. The carbon atom bearing the chlorine (C-4) will be deshielded, while the carbon with the amino group (C-5) will be significantly shielded. The other carbons in the benzene portion of the ring (C-3a, C-6, C-7, and C-7a) will also experience shifts based on their proximity to these influential groups. The carbons of the pyrrole ring (C-2 and C-3) are also identifiable in their characteristic regions.

Predicted ¹H NMR Data for this compound Predicted data based on analog compounds and substituent effects.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-1 (NH-indole) | ~10.5-11.0 | br s | - |

| H-7 | ~7.1-7.2 | d | 8.0-9.0 |

| H-2 | ~7.0-7.1 | t | 2.5-3.0 |

| H-6 | ~6.7-6.8 | d | 8.0-9.0 |

| H-3 | ~6.4-6.5 | t | 2.0-2.5 |

Predicted ¹³C NMR Data for this compound Predicted data based on analog compounds and substituent effects.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-5 | ~140-142 |

| C-7a | ~135-137 |

| C-3a | ~128-130 |

| C-2 | ~123-125 |

| C-4 | ~118-120 |

| C-7 | ~112-114 |

| C-6 | ~105-107 |

To confirm the assignments made from 1D NMR spectra and to establish the complete bonding network, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would be used to identify spin-spin coupled protons. Key expected correlations include the one between the ortho-coupled H-6 and H-7 protons on the benzene ring, confirming their adjacency. A correlation between H-2 and H-3 on the pyrrole ring would also be anticipated.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would be used to definitively link the predicted proton signals to their corresponding carbon signals in the ¹³C spectrum (e.g., H-6 to C-6, H-7 to C-7).

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. For this compound, the molecular formula is C₈H₇ClN₂.

Calculated Exact Mass: 166.0298

Observed Mass (HRMS): An experimental HRMS measurement would be expected to yield a mass value very close to the calculated exact mass, confirming the elemental composition.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) isotopes, the spectrum will exhibit a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1. wpmucdn.com This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

The fragmentation of the molecular ion upon electron impact (EI-MS) can provide valuable structural information. For indole derivatives, common fragmentation pathways include the loss of small neutral molecules. nih.gov Plausible fragmentation for this compound could involve the loss of HCN (27 Da) from the pyrrole ring, or the cleavage of HCl (36 Da).

Key Ions in the Predicted Mass Spectrum of this compound

| m/z | Ion/Fragment | Description |

|---|---|---|

| 166/168 | [C₈H₇ClN₂]⁺ | Molecular ion (M⁺) and M+2 peak, showing the characteristic 3:1 ratio for chlorine. |

| 139/141 | [C₇H₅ClN]⁺ | Loss of HCN from the molecular ion. |

| 131 | [C₈H₆N₂]⁺ | Loss of a chlorine radical from the molecular ion. |

Vibrational Spectroscopy: FT-IR and Raman Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and confirm the presence of specific functional groups.

The FT-IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its functional groups.

N-H Stretching: Two distinct types of N-H bonds are present. The indole N-H stretch typically appears as a sharp band around 3400 cm⁻¹. researchgate.net The primary amine (-NH₂) group will exhibit two bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. youtube.com

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. masterorganicchemistry.com

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic indole ring system typically result in multiple bands in the 1450-1620 cm⁻¹ region. researchgate.net

N-H Bending: The scissoring vibration of the primary amine group is expected to produce a medium to strong band around 1600-1630 cm⁻¹. youtube.com

C-N Stretching: The stretching vibrations for the aromatic amine C-N bond are typically found in the 1250-1350 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to give rise to a strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹. youtube.com

Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric) | -NH₂ (Amine) | ~3450-3480 | Medium |

| N-H Stretch (symmetric) | -NH₂ (Amine) | ~3370-3400 | Medium |

| N-H Stretch | >N-H (Indole) | ~3400-3420 | Medium, Sharp |

| C-H Stretch | Aromatic | ~3050-3150 | Medium |

| C=C Stretch | Aromatic Ring | ~1450-1620 | Medium to Strong |

| N-H Bend (Scissoring) | -NH₂ (Amine) | ~1600-1630 | Medium to Strong |

| C-N Stretch | Ar-NH₂ | ~1280-1350 | Medium |

Computational Spectroscopy for Spectral Interpretation and Validation

Computational spectroscopy serves as a powerful tool to complement experimental data from techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy. By employing quantum chemical calculations, theoretical vibrational spectra can be generated, which are crucial for the accurate assignment of experimental bands to specific molecular vibrations. cardiff.ac.uk

For a molecule like this compound, Density Functional Theory (DFT) is a commonly used method. nih.gov Functionals such as B3LYP, when paired with a suitable basis set like 6-311++G(d,p), provide a balance of accuracy and computational efficiency for calculating vibrational frequencies. mdpi.comresearchgate.net The process involves first optimizing the molecular geometry to find its lowest energy conformation. Following optimization, harmonic frequency calculations are performed, which yield the theoretical IR and Raman spectra. mdpi.com

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. To improve the correlation with experimental data, scaling factors are typically applied. nih.gov For instance, different scaling factors might be used for different spectral regions to achieve better agreement. mdpi.com The comparison between the scaled theoretical spectra and the experimental FT-IR and FT-Raman spectra allows for a detailed and reliable interpretation of the vibrational modes, including stretching, bending, and torsional motions of the indole ring and its substituents. researchgate.net

Table 1: Illustrative Comparison of Experimental and Scaled DFT Vibrational Frequencies for a Related Indole Derivative

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) |

| N-H Stretch | 3410 | 3412 | 3408 |

| C-H Stretch (Aromatic) | 3115 | 3118 | 3112 |

| C=C Stretch (Ring) | 1620 | 1622 | 1618 |

| N-H Bend | 1585 | - | 1580 |

| C-Cl Stretch | 745 | 748 | 742 |

Note: Data in this table is hypothetical and serves to illustrate the typical correlation between experimental and computational results.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the molecule's solid-state conformation and packing. researchgate.netmdpi.com

For this compound, obtaining a suitable single crystal is the first critical step. nih.gov Once a crystal is grown, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to construct an electron density map of the molecule. This map is then used to determine the positions of the individual atoms. mdpi.com

The crystallographic data would reveal key structural parameters, such as the planarity of the indole ring system and the specific geometries of the chloro and amine substituents. It would also elucidate the nature of intermolecular interactions, such as hydrogen bonding involving the amine (-NH2) and indole (N-H) groups, which govern the crystal packing. researchgate.net For example, analysis of the crystal structure of a related compound, 4-chloro-1H-indole-2,3-dione, showed that molecules are linked through N—H⋯O hydrogen bonds to form infinite chains. researchgate.net

Table 2: Representative Crystallographic Data for a Substituted Indole Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.116 |

| b (Å) | 17.30 |

| c (Å) | 11.519 |

| β (°) | 102.44 |

| Volume (ų) | 994.8 |

| Z (molecules/unit cell) | 4 |

Note: This data is from a related chloro-indole derivative (4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide) to exemplify the type of information obtained from X-ray crystallography. uomphysics.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound and for its separation from reaction byproducts or impurities. researchgate.net HPLC offers high resolution, sensitivity, and reproducibility, making it the standard for purity analysis in pharmaceutical and chemical research.

A typical HPLC method for an indole derivative would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the indole chromophore exhibits strong absorbance.

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A stability-indicating HPLC assay can also be developed to separate the parent compound from any potential degradation products formed under stress conditions (e.g., heat, light, acid, or base). researchgate.net

Computational Studies of Electronic Structure and Energetics

Computational chemistry provides profound insights into the electronic characteristics of molecules, which are fundamental to their reactivity and properties. nih.gov

Density Functional Theory (DFT) Calculations of Molecular Geometry and Frequencies

As mentioned previously, DFT is a cornerstone of modern computational chemistry for studying molecular systems. nih.gov The process begins with geometry optimization, where the algorithm systematically alters the positions of the atoms to find the arrangement with the minimum electronic energy. youtube.com For this compound, this would yield the most stable three-dimensional structure in the gas phase. researchgate.net

Commonly used functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are effective for such calculations. nih.govnih.gov The optimized geometry provides precise theoretical values for bond lengths and angles, which can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net

Following optimization, a frequency calculation is performed. acs.org The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. mdpi.com This calculation also provides the vibrational modes used for interpreting IR and Raman spectra, as detailed in section 4.3.2. rsc.org

Table 3: Exemplary Optimized Geometrical Parameters (Bond Lengths and Angles) for a Similar Indole Structure

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C4-Cl | 1.745 | C3-C4-C5 | 118.9 |

| C5-N | 1.380 | C4-C5-N | 121.5 |

| N1-H | 1.015 | C4-C5-C6 | 120.0 |

| C2-C3 | 1.370 | C5-N-H | 118.0 |

Note: Data is illustrative, based on typical values for related chloro-amino aromatic systems calculated via DFT.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. irjweb.com A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. scispace.com Conversely, a large energy gap implies high kinetic stability. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = χ² / (2η)

These indices provide a quantitative measure of the molecule's stability and reactivity. researchgate.netscielo.org.mx For this compound, the electron-donating amine group and the electron-withdrawing chlorine atom would significantly influence the energies and distributions of the HOMO and LUMO orbitals. mdpi.com

Table 4: Representative FMO Energies and Calculated Reactivity Descriptors

| Parameter | Value (eV) |

| EHOMO | -5.85 |

| ELUMO | -1.15 |

| Energy Gap (ΔE) | 4.70 |

| Ionization Potential (I) | 5.85 |

| Electron Affinity (A) | 1.15 |

| Chemical Hardness (η) | 2.35 |

| Electronegativity (χ) | 3.50 |

| Electrophilicity Index (ω) | 2.61 |

Note: These values are hypothetical, calculated for illustrative purposes based on trends observed in similar substituted indole systems. mdpi.comnih.govthaiscience.info

Structure Activity Relationship Sar and Molecular Design Principles for Halogenated Aminoindoles

Positional Effects of Halogen and Amino Substituents on Molecular Interactions

The specific placement of halogen and amino groups on the indole (B1671886) scaffold profoundly influences the molecule's interactions with biological targets. researchgate.net These substituents modulate the electronic and steric properties of the molecule, which in turn dictates its binding affinity and selectivity.

The halogen atom, in this case, chlorine at the 4-position, can participate in several types of interactions. drugdesign.org A key interaction is halogen bonding , a noncovalent interaction where the halogen acts as an electrophilic species (a Lewis acid) interacting with a nucleophilic partner (a Lewis base) such as an oxygen, nitrogen, or sulfur atom in a protein's binding site. researchgate.netacs.org This occurs due to a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. acs.org The strength and geometry of these bonds are highly dependent on the position and nature of the halogen. rsc.orgcapes.gov.br For instance, analyses of protein-ligand complexes have shown that chlorine has a high propensity to interact with the side chain of hydrophobic amino acids like leucine. nih.gov

The amino group at the 5-position primarily acts as a hydrogen bond donor and acceptor. youtube.com Its ability to form hydrogen bonds with amino acid residues like aspartic acid, asparagine, or the protein backbone is often critical for anchoring the ligand in the correct orientation within the binding pocket. frontiersin.org

The interplay between the positions of these two groups is crucial. The electron-withdrawing nature of the chlorine atom can influence the acidity and hydrogen-bonding capability of the nearby amino group and the indole N-H group. drugdesign.org The relative positioning of the halogen bond donor (chlorine) and the hydrogen bond donor/acceptor (amine) creates a specific interaction footprint that must be complementary to the target's binding site for effective binding. Even slight changes in the position of these substituents can lead to significant modifications in the molecule's structural and functional behavior. researchgate.net

| Substituent & Position | Primary Interaction Type | Potential Interacting Partners (Amino Acids) | Impact on Molecular Recognition |

|---|---|---|---|

| 4-Chloro | Halogen Bonding, Hydrophobic Interactions | Leucine, Proline, Isoleucine; Backbone Carbonyls (Oxygen), Serine, Threonine | Acts as an electrophilic contact point (σ-hole), contributes to binding affinity and selectivity. researchgate.netacs.orgnih.gov |

| 5-Amino | Hydrogen Bonding (Donor & Acceptor) | Aspartic Acid, Glutamic Acid, Asparagine, Glutamine, Serine, Tyrosine | Orients and anchors the molecule within the binding site, crucial for specificity. youtube.comfrontiersin.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR is a computational technique that establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. sciepub.commdpi.com For halogenated aminoindoles, QSAR models can predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. nih.gov

The process involves calculating a set of molecular descriptors for each compound, which quantify various physicochemical properties. mdpi.com These descriptors can include:

Lipophilic parameters (e.g., logP): Describing the hydrophobicity of the molecule, which influences membrane permeability and interaction with hydrophobic pockets. researchgate.net

Electronic parameters (e.g., ELUMO, EIP): Quantifying the electron distribution, which is crucial for forming polar and halogen bonds. sciepub.com

Topological parameters (e.g., connectivity indices): Describing the branching and shape of the molecule. researchgate.net

3D descriptors (e.g., 3D-MoRSE): Reflecting the three-dimensional distribution of atomic properties like mass and polarizability. mdpi.com

These descriptors are then used to build a regression or classification model using statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLSR). sciepub.com A robust QSAR model, validated through internal (e.g., cross-validation) and external testing, can provide valuable insights. sciepub.commdpi.com For example, a QSAR study on halogenated aromatic compounds might reveal that higher lipophilicity and specific 3D mass distribution are positively correlated with cytotoxic activity. researchgate.netmdpi.com Such models can guide the modification of the 4-Chloro-1H-indol-5-amine scaffold to enhance a desired biological effect. sciepub.com

| QSAR Descriptor Type | Example Descriptor | Information Provided | Relevance to Halogenated Aminoindoles |

|---|---|---|---|

| Lipophilic | logP, XlogP | Hydrophobicity and membrane permeability. researchgate.net | Governs interaction with hydrophobic binding sites. |

| Electronic | ELUMO, EHOMO, Dipole Moment | Electron distribution, reactivity, ability to form polar interactions. sciepub.com | Crucial for defining hydrogen and halogen bonding potential. |

| Topological | Valence Molecular Connectivity Indices (0χv, 3χv) | Molecular size, shape, and branching. researchgate.net | Relates molecular architecture to binding site complementarity. |

| 3D | 3D-MoRSE Descriptors (e.g., Mor30m) | 3D arrangement of atomic properties (mass, polarizability). mdpi.com | Captures steric factors essential for specific ligand-protein fit. |

Computational Ligand-Protein Docking and Binding Site Analysis

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov This technique is instrumental in studying halogenated aminoindoles by providing a 3D model of the ligand-protein complex at an atomic level.

Docking simulations place the this compound molecule into the active site of a target protein and score the different poses based on a calculated binding energy. nih.gov The results elucidate the specific binding conformation and the key interactions that stabilize the complex. For instance, a docking study might reveal that the chlorine atom at the 4-position forms a halogen bond with the backbone carbonyl of a glycine (B1666218) residue, while the amino group at the 5-position forms a hydrogen bond with the side chain of an aspartic acid residue. researchgate.netnih.gov Furthermore, the indole ring itself can form π-π stacking interactions with aromatic amino acids like tryptophan, tyrosine, or phenylalanine in the binding site. nih.gov Analysis of these docked poses provides a detailed map of the forces driving molecular recognition.

The insights gained from docking are directly applied to the rational design of new derivatives. nih.gov If docking reveals an unoccupied hydrophobic pocket near the ligand, a medicinal chemist can design a new derivative with a lipophilic group added at the corresponding position to fill that pocket and increase binding affinity. youtube.com Conversely, if a part of the molecule shows unfavorable steric clashes with the protein, it can be modified or removed. For example, if the 4-chloro substituent is not optimally positioned for a strong halogen bond, derivatives with the halogen at a different position (e.g., 6-chloro) or with a different halogen (e.g., bromine) could be synthesized and tested to see if a more favorable interaction can be achieved. researchgate.net This iterative cycle of docking, design, synthesis, and testing accelerates the discovery of more potent and selective compounds.

Pharmacophore Identification and Lead Compound Optimization Strategies

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. frontiersin.orgdergipark.org.tr For a series of active halogenated aminoindoles, a pharmacophore model might consist of features like a hydrogen bond donor (from the amino group), a halogen bond donor/hydrophobic feature (from the chloro-substituted ring), and an aromatic ring feature. nih.gov This model serves as a 3D query to screen large virtual libraries for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. frontiersin.org

Once a "lead compound" like this compound is identified, lead optimization strategies are employed to improve its drug-like properties. danaher.comnih.gov These strategies include:

Functional Group Modification: Systematically altering or adding functional groups to enhance target interactions and improve pharmacokinetic profiles. danaher.comnih.gov

Bioisosteric Replacement: Substituting a functional group with another group that has similar physical or chemical properties to improve potency, selectivity, or metabolic stability. patsnap.com For example, the chlorine atom could be replaced with a trifluoromethyl group to modulate lipophilicity and electronic properties.

Scaffold Hopping: Changing the core structure (scaffold) of the molecule while retaining the essential pharmacophoric features, which can lead to novel compounds with improved properties or a different intellectual property profile. patsnap.com

Improving ADMET Properties: Modifying the structure to optimize Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, which is crucial for converting a potent compound into a viable drug candidate. patsnap.comnih.gov

Through these combined computational and medicinal chemistry strategies, the simple scaffold of this compound can be systematically refined to develop optimized molecules with significant therapeutic potential.

Mechanistic Biological Studies of 4 Chloro 1h Indol 5 Amine Analogues

Mechanisms of Antimicrobial Activity in Indole (B1671886) Derivatives (in vitro)

Indole and its derivatives have emerged as significant molecules in mediating intercellular communication among various microorganisms. nih.gov These compounds are recognized as a class of quorum sensing (QS) molecules that regulate diverse bacterial physiologies and behaviors, including biofilm formation, virulence factor production, and antibiotic resistance. nih.gov The antimicrobial mechanisms of indole derivatives are multifaceted, involving the disruption of bacterial signaling, compromising cellular integrity, and modulating virulence.

Indole derivatives have demonstrated considerable efficacy in inhibiting biofilm formation and attenuating the virulence of a wide range of pathogenic bacteria. nih.govasm.org Biofilms are complex, surface-attached communities of bacteria encased in a self-produced matrix, which confers increased resistance to antibiotics and host immune responses. nih.gov The anti-biofilm activity of indole compounds is often linked to their ability to interfere with quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. nih.govfrontiersin.org

By disrupting QS systems, indole derivatives can downregulate the expression of genes essential for biofilm development and the production of virulence factors. frontiersin.orgnih.gov For instance, studies have shown that certain indole derivatives can inhibit the production of QS signaling molecules like N-acyl-homoserine lactones (AHLs) or prevent these molecules from binding to their cognate receptors. frontiersin.org This interference leads to a reduction in the expression of virulence factors such as proteases, motility, and fimbriae, which are crucial for bacterial pathogenesis. nih.govfrontiersin.org

Research on Serratia marcescens has shown that various indole derivatives can inhibit biofilm formation and the production of virulence factors. frontiersin.org Similarly, in extensively drug-resistant Acinetobacter baumannii (XDRAB), indole derivatives like 7-hydroxyindole (B18039) have been found to not only inhibit biofilm formation at sub-inhibitory concentrations but also to eradicate mature biofilms. asm.orgnih.govasm.org Mechanistic studies in A. baumannii revealed that 7-hydroxyindole reduces the expression of QS-implicated genes, namely abaI and abaR. nih.gov Furthermore, transcriptome analyses of Pseudomonas aeruginosa treated with bis-indole derivatives showed significant alterations in gene expression, with hundreds of genes being either repressed or upregulated. nih.gov

The following table summarizes the effects of selected indole derivatives on biofilm formation and virulence factors in different bacterial species.

| Indole Derivative | Bacterial Species | Effect | Reference |

| Various Indoles | Serratia marcescens | Inhibition of biofilm formation and virulence factor production. | frontiersin.org |

| 1,1'-bisindole (NN) & 2,3-dihydro-2,2'-bisindole (DIV) | Pseudomonas aeruginosa, Acinetobacter baumannii | Attenuation of biofilms, suppression of virulence factors, reduction of bacterial adhesion. | nih.gov |

| 7-hydroxyindole | Acinetobacter baumannii (XDRAB) | Inhibition of biofilm formation and eradication of mature biofilms. Downregulation of abaI and abaR genes. | asm.orgnih.gov |

| Indole | Klebsiella pneumoniae | Modulation of biofilm formation and antibiotic tolerance. | nih.gov |

Beyond the modulation of virulence, a primary bactericidal mechanism of many indole derivatives involves direct damage to the bacterial cell membrane. nih.gov This disruption of membrane integrity is a key factor in their antimicrobial and antibiotic-potentiating activities. mdpi.com

Studies have indicated that certain indole derivatives can act as proton ionophores, dissipating the electrochemical potential across the cytoplasmic membrane. researchgate.netresearchgate.net This disruption of the membrane potential can interfere with essential cellular processes, such as cell division, by deactivating the oscillation of proteins like MinCD and preventing the formation of the FtsZ ring, a prerequisite for bacterial cytokinesis. researchgate.netresearchgate.net

For example, steroidal indole derivatives have been shown to destroy bacterial cell membranes, leading to their antibacterial effects. nih.gov Similarly, antimicrobial indole-3-carboxamido-polyamine conjugates have been found to disrupt the bacterial membrane of both Gram-positive (Staphylococcus aureus and MRSA) and the outer membrane of Gram-negative (Pseudomonas aeruginosa) bacteria. mdpi.com This membrane perturbation is suggested as a mechanism for both their intrinsic antimicrobial activity and their ability to potentiate the effects of conventional antibiotics. mdpi.com The modes of action for indole agents are predicted to include not only membrane integrity disruption but also DNA targeting. nih.gov

The following table outlines the observed membrane-related bactericidal mechanisms of specific indole derivatives.

| Indole Derivative/Class | Bacterial Species | Mechanism of Action | Reference |

| Indole | Escherichia coli | Acts as a proton ionophore, depolarizes the membrane, inhibits cell division. | researchgate.netresearchgate.net |

| Steroidal Indole Derivatives | Gram-positive bacteria | Destruction of bacterial cell membranes. | nih.gov |

| Indole-3-carboxamido-Polyamine Conjugates | S. aureus, MRSA, P. aeruginosa | Disruption of the bacterial membrane and outer membrane. | mdpi.com |

| Synthetic bis-indole antibiotics | General | DNA targeting and membrane integrity disruption. | nih.gov |

Mechanistic Pathways of Anticancer Effects (in vitro)

Indole derivatives represent a privileged scaffold in medicinal chemistry, with numerous analogues demonstrating potent antiproliferative activity against various cancer cell lines. nih.govresearchgate.net Their anticancer effects are mediated through diverse mechanistic pathways, including the modulation of critical signaling cascades, interference with cell cycle progression, and direct interaction with specific molecular targets.

A primary mechanism through which indole-based compounds exert their anticancer effects is by modulating the activity of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.gov Several indole derivatives have been identified as potent inhibitors of key kinases involved in cancer cell survival, proliferation, and drug resistance. nih.govnih.gov

One of the most frequently targeted kinase families is the receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR). nih.govresearchgate.net Mutant EGFR pathways are over-activated in several malignancies, making them a crucial target for anticancer drug development. nih.gov Novel series of 5-chloro-indole-2-carboxylate and pyrido[3,4-b]indol-3-one derivatives have been developed as potent inhibitors of mutant EGFR pathways, including the drug-resistant EGFRT790M mutation. nih.govresearchgate.net Computational docking studies have supported these findings, showing favorable binding modes of these compounds within the EGFR active site. researchgate.net

Beyond EGFR, indole analogues have been shown to inhibit a range of other kinases. For instance, 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 5 (CDK5), Casein Kinase 1 (CK1), Glycogen Synthase Kinase 3 (GSK3), and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). nih.govmdpi.com Additionally, azaindole-based compounds have been discovered as inhibitors of Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), an immune checkpoint downstream of T-cell receptor stimulation, suggesting a role in enhancing antitumor immunity. acs.org Polo-like kinase 1 (PLK1), another critical mitotic regulator, has also been identified as a target for certain indole derivatives, particularly in cancers carrying a mutant KRAS gene. nih.gov

The table below summarizes the kinase inhibitory activities of various indole-based compounds.

| Indole Derivative Class | Target Kinase(s) | Significance in Cancer | Reference |

| 5-chloro-indole-2-carboxylates | EGFR, EGFRT790M | Inhibition of over-activated signaling in various malignancies. | nih.govresearchgate.net |

| 9H-pyrimido[5,4-b]indol-4-amines | CDK5, CK1, GSK3, DYRK1A | Implicated in cell cycle control and neurodegenerative diseases. | nih.govmdpi.com |

| Azaindole-based compounds | MAP4K1 | Acts as an immune checkpoint; inhibition enhances T-cell immunity. | acs.org |

| Pyrrolo[2,3-d]pyrimidine Derivatives | WEE1, PLK1 | Key regulators of the G2-M cell cycle checkpoint. | nih.gov |

A hallmark of cancer is uncontrolled cell proliferation, driven by a dysregulated cell cycle. Many indole derivatives exhibit anticancer activity by directly interfering with the cell cycle machinery, leading to cell cycle arrest and preventing cancer cells from dividing. nih.gov

Studies on 2-(thiophen-2-yl)-1H-indole derivatives have demonstrated their ability to induce cell cycle arrest in HCT-116 colon cancer cells. nih.gov Treatment with these analogues resulted in a significant increase in the percentage of cells in the S and G2/M phases of the cell cycle. nih.gov This arrest prevents cells from entering mitosis, thereby halting cell division and promoting cell death. nih.gov The proposed mechanism suggests that these compounds may interfere with processes necessary for DNA replication or mitosis, similar to S-phase-dependent chemotherapy drugs that interact with DNA or block its synthesis. nih.gov

Similarly, nortopsentin analogs, which are bis-indole alkaloids, have been shown to induce cell cycle arrest at the G1 phase in colorectal carcinoma cells. researchgate.net This effect was attributed to the downregulation of the expression of cyclin-dependent kinases CDK2, CDK4, and CDK6, which are essential for the G1 to S phase transition. researchgate.net

| Indole Analogue | Cancer Cell Line | Effect on Cell Cycle | Reference |

| 2-(thiophen-2-yl)-1H-indole derivatives | HCT-116 (Colon) | Arrest at S and G2/M phases | nih.gov |

| Nortopsentin analogs | Colorectal Carcinoma | Arrest at G1 phase; downregulation of CDK2, CDK4, and CDK6 | researchgate.net |

In addition to kinases, research has identified other specific molecular targets through which indole derivatives mediate their anticancer effects. These targets are diverse and play critical roles in tumor metabolism, survival, and resistance to therapy.

Carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, are one such target. nih.gov These enzymes are involved in maintaining the acidic tumor microenvironment, which promotes tumor progression and drug resistance. nih.gov 1-Acylated indoline-5-sulfonamides have been developed as effective inhibitors of both CA IX and CA XII, with some compounds showing selectivity under hypoxic conditions. nih.gov

Tubulin is another well-established target for anticancer drugs. Certain 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were designed based on known tubulin inhibitors and demonstrated significant anticancer activity. mdpi.com Molecular docking studies confirmed that these compounds could efficiently bind within the colchicine (B1669291) binding site of tubulin, suggesting that their mechanism of action involves the disruption of microtubule dynamics. mdpi.com

Other identified targets include enzymes involved in DNA replication and repair, such as Topoisomerase II (Topo II), and proteins that regulate gene expression, like Histone Deacetylases (HDACs). researchgate.net Novel compounds containing pyrimido[5,4-b]indole motifs have been designed as dual Topo II/HDAC inhibitors. researchgate.net Furthermore, some pyrimidohexahydroquinoline derivatives have shown high binding affinity to the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family, indicating a potential mechanism for inducing apoptosis. nih.gov

| Indole Derivative Class | Specific Molecular Target | Cellular Function/Pathway | Reference |

| 1-Acylated indoline-5-sulfonamides | Carbonic Anhydrase IX and XII | Regulation of tumor pH and hypoxia response. | nih.gov |

| 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues | Tubulin | Microtubule formation and cell division. | mdpi.com |

| Pyrimido[5,4-b]indole derivatives | Topoisomerase II, HDAC | DNA topology, gene expression. | researchgate.net |

| Pyrimidohexahydroquinoline derivatives | Mcl-1 (anti-apoptotic protein) | Regulation of apoptosis. | nih.gov |

Molecular Mechanisms of Anti-inflammatory Action

Analogues of 4-Chloro-1H-indol-5-amine have demonstrated notable anti-inflammatory properties through various mechanisms, including the modulation of cellular signaling pathways and direct enzyme inhibition.

Modulation of Inflammatory Responses

A key mechanism identified is the antagonism of the histamine (B1213489) H4 receptor (H4R), which plays a role in acute and chronic inflammatory responses. nih.gov One specific analogue, N-(2-aminoethyl)-5-chloro-1H-indol-2-carboxamide, has been shown to be an effective H4R antagonist. nih.govresearchgate.net In human mast cells, this compound significantly inhibits the production of the Th2 cytokine Interleukin-13 (IL-13), a key mediator in allergic inflammation. nih.gov

Furthermore, this analogue suppresses the histamine-induced phosphorylation of critical downstream signaling molecules. nih.gov By blocking H4R, it prevents the activation of pathways involving extracellular signal-regulated kinase (ERK1/2), protein kinase B (Akt), and nuclear factor-kappa B (NF-κB), all of which are pivotal in orchestrating the inflammatory response. nih.govnih.gov Pre-treatment with N-(2-aminoethyl)-5-chloro-1H-indol-2-carboxamide led to a significant reduction in the activation of these proteins, demonstrating its ability to block H4R-mediated downstream signaling events. nih.govresearchgate.net

Table 1: Inhibition of Histamine-Induced Inflammatory Mediators by N-(2-aminoethyl)-5-chloro-1H-indol-2-carboxamide

| Signaling Molecule/Cytokine | Inhibition Percentage at 1 µM | Source |

|---|---|---|

| IL-13 Production (Histamine-induced) | 77.61% | nih.gov |

| IL-13 Production (4-MH-induced) | 74.25% | nih.gov |

| ERK1/2 Phosphorylation | 88% | nih.gov |

| Akt Phosphorylation | 88% | nih.gov |

| NF-κB Phosphorylation | 89% | nih.gov |

Enzyme Inhibition in Inflammatory Pathways (e.g., COX-2)

The indole moiety is a core pharmacophore in several anti-inflammatory drugs, and its analogues have been extensively studied as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform which is a major target in inflammation management. nih.gov

Studies on 2-(4-(methylsulfonyl)phenyl)indole derivatives, designed as analogues of the non-steroidal anti-inflammatory drug (NSAID) indomethacin, have shown high selectivity for COX-2 over COX-1. japsonline.com For instance, the compound 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole demonstrated potent COX-2 inhibitory activity with an IC50 value of 0.11 µM and a selectivity index of 107.63, making it significantly more selective than indomethacin. japsonline.com This high selectivity is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibition. researchgate.net Other indole derivatives have also exhibited strong COX-2 inhibition, with some compounds showing IC50 values as low as 39.42 nM, which is more potent than the reference drug Celecoxib (IC50 = 67.89 nM). researchgate.net

Table 2: COX-2 Inhibition by Various Indole Analogues

| Compound/Analogue Class | COX-2 IC50 | Selectivity Index (SI) | Source |

|---|---|---|---|

| 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole | 0.11 µM | 107.63 | japsonline.com |

| 1-(4-methylbenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole | 0.17 µM | 55.29 | japsonline.com |

| 1-benzyl-5-methoxy-2-methyl-1H-indole Derivative (Q20) | 39.42 nM | Not Reported | researchgate.net |

| 1,3-Dihydro-2H-indolin-2-one Derivative (4e) | 2.35 µM | Not Reported | nih.gov |

| Indomethacin (Reference) | 0.49 µM | 0.079 | japsonline.com |

Investigation of Antioxidant Mechanisms

The indole nucleus is recognized for its antioxidant properties, which are attributed to its ability to scavenge reactive oxygen species (ROS) and interfere with oxidative processes. benthamdirect.com

Radical Scavenging Activities

Indole derivatives have demonstrated significant efficacy in scavenging free radicals in various in vitro assays. researchgate.net The antioxidant activity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. ijpbs.comnih.gov This assay measures the ability of a compound to donate a hydrogen atom and quench the stable DPPH radical. ijpbs.com Studies on C-3 substituted indole derivatives found that compounds featuring a pyrrolidinedithiocarbamate moiety were particularly active as radical scavengers. nih.gov Other assays, such as superoxide (B77818) radical scavenging and inhibition of lipid peroxidation, have also confirmed the antioxidant potential of indole-based compounds. nih.govnih.gov For example, certain N-substituted indole-2-carboxamides showed strong inhibitory effects (95-100%) on superoxide anions. nih.gov

Role of Indole Nitrogen Atom in Antioxidant Potential

The antioxidant mechanism of the indole ring is fundamentally linked to the reactivity of the nitrogen atom within the heterocycle. nih.gov The presence of an unsubstituted indole nitrogen atom (N-H group) is considered crucial for antioxidant activity. nih.gov This is because the N-H bond can participate in a Hydrogen Atom Transfer (HAT) mechanism. nih.govacs.org In this process, the indole donates its hydrogen atom to a free radical, effectively neutralizing it. nih.govmdpi.com The resulting indolyl radical is stabilized by resonance, which delocalizes the unpaired electron across the aromatic system, making it a relatively stable and non-reactive species. nih.gov

An alternative, but related, pathway is the Single Electron Transfer (SET) mechanism, where a single electron is transferred from the nitrogen atom's lone pair to the radical, forming a cation radical on the indole ring. nih.gov The heterocyclic nitrogen atom, with its free electron pair, acts as an active redox center, and the delocalization of this electron pair within the aromatic system is vital for the antioxidant activity of indole derivatives. nih.gov

Interaction with Specific Molecular Targets and Cellular Processes

Beyond general anti-inflammatory and antioxidant effects, analogues of this compound interact with a variety of specific molecular targets, leading to distinct cellular outcomes.

One of the most well-defined targets is the Histamine H4 receptor (H4R), where compounds like N-(2-aminoethyl)-5-chloro-1H-indol-2-carboxamide act as antagonists, blocking histamine-mediated signaling in mast cells. nih.govnih.gov

In the context of cancer research, 5-chloro-indole derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), including its mutated forms (EGFRT790M). nih.gov Docking studies revealed that the 5-chloro-indolyl moiety fits deep inside the hydrophobic pocket of the EGFR active site. The indolyl NH group plays a critical role by donating a hydrogen bond to key amino acid residues like Asp855 and Asp831, stabilizing the interaction and contributing to the inhibitory effect. nih.gov

The versatility of the indole scaffold allows for the development of compounds that target a wide array of proteins and cellular functions, highlighting its importance as a privileged structure in medicinal chemistry.

Table 3: Summary of Molecular Targets and Cellular Processes for Indole Analogues

| Analogue Class | Molecular Target | Cellular Process/Effect | Source |

|---|---|---|---|

| N-(2-aminoethyl)-5-chloro-1H-indol-2-carboxamide | Histamine H4 Receptor (H4R) | Inhibition of IL-13 production; Suppression of ERK1/2, Akt, NF-κB phosphorylation. | nih.gov |

| 2-(4-(methylsulfonyl)phenyl)indole derivatives | Cyclooxygenase-2 (COX-2) | Inhibition of prostaglandin (B15479496) synthesis. | japsonline.com |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | Epidermal Growth Factor Receptor (EGFR) | Inhibition of EGFR signaling; Antiproliferative effects. | nih.gov |

Enzyme Binding and Modulation

Analogues of this compound have been investigated for their potential to inhibit various enzymes, particularly protein kinases, which play a crucial role in cellular signaling. The chloro and amino substituents on the indole ring are pivotal in defining the nature and extent of these interactions.

The indole core itself serves as a versatile scaffold that can engage in various non-covalent interactions within an enzyme's active site, including hydrogen bonding and π-π stacking. The presence of a chlorine atom at the 4-position can significantly enhance binding affinity through halogen bonding, a specific type of non-covalent interaction between the halogen atom and a Lewis basic site on the protein, such as a backbone carbonyl oxygen. For instance, in studies of 5-chloro-indole derivatives as inhibitors of EGFRT790M/BRAFV600E, the chlorine atom was observed to form a halogen bond with a key cysteine residue at the gate of the active site. mdpi.com This interaction helps to properly orient the inhibitor within the binding pocket for optimal inhibitory activity.

Furthermore, the 5-amino group can act as a hydrogen bond donor, forming critical interactions with amino acid residues in the active site. This is exemplified in the design of kinase inhibitors where the amino group can interact with the hinge region of the kinase, a critical determinant of inhibitor binding. The precise positioning of this amino group is crucial for achieving high potency and selectivity.

Kinetic studies of related indole-based inhibitors have often revealed a competitive mode of inhibition with respect to ATP, the natural substrate for kinases. mdpi.com This suggests that these compounds bind to the ATP-binding site of the enzyme, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

| Analogue Class | Target Enzyme | Key Interactions | Mode of Inhibition | Reference |

|---|---|---|---|---|

| 5-Chloro-indole-2-carboxylates | EGFRT790M/BRAFV600E | Halogen bonding (Cl with Cys), H-bonding (indole NH), π-π stacking | Competitive (inferred) | mdpi.com |

| Pyrimido[4,5-b]indol-4-amines | CK1δ/ε, DYRK1A | H-bonding (amino group with hinge region) | Competitive (inferred) | nih.gov |

Receptor Interactions

The this compound scaffold is also a key pharmacophore for ligands targeting G-protein coupled receptors (GPCRs), such as serotonin (B10506) and dopamine (B1211576) receptors. The nature of the interaction, whether agonistic or antagonistic, is highly dependent on the specific substitutions on the indole core and the amine side chain.

Radioligand binding assays are commonly employed to determine the affinity of these analogues for their respective receptors. nih.gov In these assays, a radiolabeled ligand with known high affinity for the receptor is competed off by the test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is a measure of its binding affinity. The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value.

Structure-activity relationship (SAR) studies on related 5-chloro-benzamide derivatives have demonstrated the importance of the chloro and amino substituents for high-affinity binding to dopamine D2 and serotonin 5-HT3 receptors. scispace.com The chlorine atom is thought to occupy a specific hydrophobic pocket within the receptor's binding site, while the amino group can form crucial hydrogen bonds with key amino acid residues. For instance, the conserved aspartate residue in the third transmembrane domain of many aminergic GPCRs is a common interaction partner for the protonated amine of the ligand. nih.gov

The functional consequence of this binding is then assessed in cell-based assays that measure downstream signaling events, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production. For example, N-(2-aminoethyl)-5-chloro-1H-indol-2-carboxamide has been identified as an antagonist of the histamine H4 receptor (H4R), where it blocks histamine-induced responses. nih.gov

| Analogue Class | Target Receptor | Binding Affinity (Ki/IC50) | Functional Activity | Reference |

|---|---|---|---|---|

| N-(2-aminoethyl)-5-chloro-1H-indol-2-carboxamides | Histamine H4 Receptor (H4R) | Not specified | Antagonist | nih.gov |

| 4-Amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamides | Dopamine D2 Receptor | 17.5-61.0 nM (IC50) | Antagonist | scispace.comresearchgate.net |

| 4-Amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamides | Serotonin 5-HT3 Receptor | Potent (specific values not provided) | Antagonist | scispace.com |

Modulation of Signal Transduction Pathways

By binding to and modulating the activity of enzymes and receptors, analogues of this compound can significantly impact intracellular signal transduction pathways. The ultimate biological effect of these compounds is a direct consequence of these modulatory actions.

For instance, the inhibition of protein kinases, such as those in the mitogen-activated protein kinase (MAPK) cascade, can disrupt signaling pathways that are often hyperactivated in cancer cells. A predicted interaction of a 5-chloro-indole derivative with the c-Jun N-terminal kinase (JNK) signaling pathway highlights this potential. drugbank.com Inhibition of JNK can prevent the phosphorylation of downstream transcription factors like JUN and ATF2, thereby regulating AP-1 transcriptional activity and potentially inducing apoptosis in cancer cells.

In the context of GPCRs, the antagonistic action of this compound analogues on receptors like H4R can block the activation of downstream signaling cascades. For H4R, this includes the inhibition of Gq-mediated increases in intracellular calcium and the subsequent activation of signaling molecules such as ERK1/2, Akt, and NF-κB. nih.gov By blocking these pathways, these compounds can exert anti-inflammatory and anti-allergic effects.

The dual antagonism of dopamine D2 and serotonin 5-HT3 receptors by certain chloro-benzamide derivatives is another example of pathway modulation with therapeutic potential. scispace.com Blockade of these receptors is a key mechanism for antiemetic drugs, as these receptors are involved in the signaling pathways that trigger nausea and vomiting.

| Analogue Class | Modulated Pathway | Mechanism of Modulation | Potential Biological Effect | Reference |

|---|---|---|---|---|

| 5-Chloro-indole pyrimidine (B1678525) derivatives | JNK Signaling Pathway | Inhibition of JNK phosphorylation of JUN and ATF2 | Regulation of AP-1 transcriptional activity, potential for apoptosis | drugbank.com |

| N-(2-aminoethyl)-5-chloro-1H-indol-2-carboxamides | H4R-mediated Signaling | Blockade of intracellular calcium release and inhibition of ERK1/2, Akt, and NF-κB activation | Anti-inflammatory and anti-allergic effects | nih.gov |

| 4-Amino-5-chloro-benzamides | Dopamine D2 and Serotonin 5-HT3 Receptor Pathways | Antagonism of receptor activation | Antiemetic effects | scispace.com |

Advanced Derivatization and Functionalization Strategies for 4 Chloro 1h Indol 5 Amine

Synthetic Modifications at the Nitrogen of the Indole (B1671886) Ring (N1-functionalization)

The nitrogen atom of the indole ring is a key position for functionalization. The N-H bond can be deprotonated with a suitable base to form an indolyl anion, which is a potent nucleophile. Alternatively, transition-metal-catalyzed cross-coupling reactions provide a powerful platform for the formation of nitrogen-carbon and nitrogen-heteroatom bonds under milder conditions. nih.gov

N-Alkylation: This is a fundamental transformation involving the reaction of the indole with an alkylating agent, typically an alkyl halide or sulfonate, in the presence of a base. The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvent (e.g., DMF, THF, acetonitrile) is critical for achieving high yields and avoiding side reactions. This method allows for the introduction of simple alkyl chains (methyl, ethyl), functionalized chains (e.g., containing esters, alcohols), and benzylic groups.

N-Arylation: The introduction of an aryl or heteroaryl group at the N1 position is a significant modification that can profoundly influence the electronic and steric properties of the molecule. Two of the most powerful methods for achieving N-arylation are the Buchwald-Hartwig amination and the Ullmann condensation. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly versatile for forming C-N bonds. wikipedia.org It typically involves the reaction of the indole with an aryl halide (Br, Cl, I) or triflate in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP, XPhos, tBuXphos), and a base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). nih.govacsgcipr.orgorganic-chemistry.org The choice of ligand is crucial and has led to the development of several generations of catalyst systems, each expanding the reaction's scope and improving its efficiency under milder conditions. wikipedia.org

Ullmann Condensation: This classic copper-catalyzed reaction is an alternative for N-arylation. wikipedia.org Traditional Ullmann conditions often require harsh conditions, such as high temperatures (>200 °C) and polar solvents like DMF or nitrobenzene, with stoichiometric amounts of copper. wikipedia.org However, modern protocols have been developed that use soluble copper(I) catalysts (e.g., CuI, Cu₂O) in combination with ligands such as diamines or amino acids, allowing the reaction to proceed under significantly milder conditions. wikipedia.orgmdpi.comorganic-chemistry.org This method is particularly useful for coupling indoles with electron-deficient aryl halides. wikipedia.org

| Reaction Type | Reagents & Catalysts | Typical Conditions | Resulting Moiety | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X), Base (e.g., NaH, K₂CO₃) | Solvent (DMF, THF), 0°C to RT | N1-Alkyl Indole | nih.gov |

| Buchwald-Hartwig Amination | Aryl Halide (Ar-X), Pd Catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., XPhos), Base (e.g., NaOtBu) | Solvent (Toluene, Dioxane), 80-110°C | N1-Aryl Indole | nih.govwikipedia.orgorganic-chemistry.org |

| Ullmann Condensation | Aryl Halide (Ar-X), Cu Catalyst (e.g., CuI), Ligand (e.g., L-proline, ethylenediamine), Base (e.g., K₂CO₃) | Solvent (DMF, DMSO), 100-150°C | N1-Aryl Indole | wikipedia.orgmdpi.comorganic-chemistry.org |

Derivatization of the Amino Group at C-5